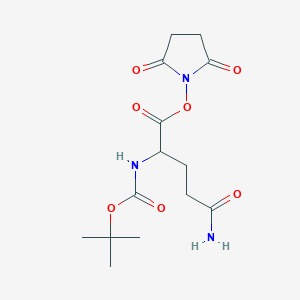

Boc-Gln-OSu

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O7/c1-14(2,3)23-13(22)16-8(4-5-9(15)18)12(21)24-17-10(19)6-7-11(17)20/h8H,4-7H2,1-3H3,(H2,15,18)(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXJEZQDOXUDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-78-7 | |

| Record name | NSC334374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Boc Protection Methodology

The synthesis begins with protecting L-glutamine’s α-amino group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. A typical protocol involves:

-

Dissolving L-glutamine in a 1:1 mixture of dioxane and water.

-

Adding Boc anhydride (1.2 eq) and adjusting the pH to 8–9 with sodium hydroxide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dioxane/Water (1:1) |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

The Boc group’s stability under basic conditions prevents unintended side reactions during subsequent activation steps.

Activation of the Carboxyl Group

OSu Ester Formation

The carboxyl group of Boc-L-glutamine is activated using N-hydroxysuccinimide (OSu) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Procedure:

-

Dissolve Boc-L-glutamine in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Add OSu (1.5 eq) and DCC (1.5 eq) under nitrogen atmosphere.

-

Stir at room temperature for 12–18 hours.

-

Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

Optimization Insights:

-

Solvent Choice: DMF enhances solubility but may require lower temperatures (−20°C) to suppress racemization.

-

Coupling Agents: EDC minimizes racemization compared to DCC but requires hydroxybenzotriazole (HOBt) as an additive.

Purification and Characterization

Crystallization

Crude this compound is purified via recrystallization from ethyl acetate/hexane (3:1). The product forms white crystals with a purity >98%, as validated by HPLC.

Crystallization Parameters:

| Solvent System | Yield | Purity |

|---|---|---|

| Ethyl Acetate/Hexane | 70–75% | >98% |

Chromatographic Methods

Flash chromatography on silica gel (eluent: chloroform/methanol 95:5) resolves residual OSu and DCU. Analytical data include:

Industrial-Scale Production

Process Intensification

Industrial protocols employ continuous flow reactors to enhance yield and reduce reaction time:

Scale-Up Challenges:

-

Heat Management : Exothermic coupling reactions require precise temperature control (−10°C).

-

Solvent Recovery : DMF is recycled via distillation to reduce costs.

Case Studies in Peptide Synthesis

Application in Glycosylated Peptide Synthesis

This compound was utilized to synthesize glycosylated peptide thioesters for studying emmprin (a tumor-associated protein). The Boc group remained stable during segment condensation, enabling precise incorporation of glutamine residues.

Key Steps:

-

Coupling this compound to a resin-bound glycine thioester.

-

Deprotection with 50% trifluoroacetic acid (TFA) in DCM.

Challenges and Mitigation Strategies

Racemization

Racemization at the α-carbon occurs above 0°C. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions: Boc-L-glutamine hydroxysuccinimide ester undergoes several types of chemical reactions, including:

Substitution Reactions: The activated ester group can react with nucleophiles such as amines, leading to the formation of amide bonds. This is a key reaction in peptide synthesis.

Hydrolysis: The ester group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of Boc-L-glutamine and N-hydroxysuccinimide.

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in organic solvents such as dichloromethane or dimethylformamide, with nucleophiles like amines.

Hydrolysis: Conducted in aqueous solutions, often with a base like sodium hydroxide.

Deprotection: Performed using acids like trifluoroacetic acid.

Major Products Formed:

Amide Bonds: Formed during substitution reactions with amines.

Boc-L-glutamine and N-hydroxysuccinimide: Formed during hydrolysis.

Free Amine: Formed during deprotection of the Boc group.

Scientific Research Applications

Peptide Synthesis

Boc-Gln-OSu is primarily utilized for synthesizing peptides due to its ability to form stable amide bonds. The process typically involves:

- Protection of the amino group : The amino group of L-glutamine is protected using tert-butoxycarbonyl chloride.

- Activation of the carboxyl group : The carboxyl group is activated through reaction with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide.

This method allows for high yields and purity in peptide synthesis, which is critical for biochemical research and pharmaceutical applications.

Bioconjugation

In bioconjugation, this compound is employed to attach peptides to various molecules, such as:

- Fluorescent dyes : Used for labeling peptides to study their behavior in biological systems.

- Biotin : Facilitates the detection and purification of peptides in assays.

This application is significant in developing diagnostic tools and therapeutic agents.

Drug Development

This compound plays a role in synthesizing peptide-based drugs and prodrugs. Its ability to form stable linkages with other pharmacologically active compounds enhances drug efficacy and bioavailability. For example, researchers have utilized this compound to create prodrugs that release active peptides upon enzymatic cleavage, improving therapeutic outcomes.

Protein Engineering

In protein engineering, this compound is used to modify proteins for studying their structure-function relationships. By introducing specific amino acid residues through peptide synthesis, researchers can investigate how these modifications affect protein stability, activity, and interactions with other biomolecules.

Case Studies

- Synthesis of Therapeutic Peptides : A study demonstrated the successful use of this compound in synthesizing a peptide that targets cancer cells. The resultant peptide showed enhanced binding affinity and specificity compared to previously developed versions.

- Fluorescent Labeling : Research involving the conjugation of this compound with fluorescent dyes highlighted its effectiveness in tracking peptide interactions within living cells, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of Boc-L-glutamine hydroxysuccinimide ester involves the activation of the carboxyl group of Boc-L-glutamine by forming an ester with N-hydroxysuccinimide. This activated ester is highly reactive towards nucleophiles, such as the amino groups of other amino acids, leading to the formation of amide bonds. The Boc group serves as a protecting group for the amino group of L-glutamine, preventing unwanted side reactions during peptide synthesis. The deprotection of the Boc group under acidic conditions releases the free amine, allowing further reactions to occur.

Comparison with Similar Compounds

Boc-Asn-OSu (CAS 42002-18-6)

- Structure : Differs from Boc-Gln-OSu by having an asparagine side chain (shorter by one methylene group).

- Molecular formula : C₁₃H₁₉N₃O₇ .

- Reactivity : Similar NHS ester reactivity but may exhibit reduced steric hindrance due to the shorter side chain.

- Applications : Used for asparagine incorporation in peptides; less common in gas-phase modifications due to weaker ion/ion interactions compared to sulfonated analogs .

Boc-Glu(OSu)-OSu (CAS 246234-73-1)

- Structure : Glutamic acid derivative with dual NHS ester groups.

- Molecular formula : C₁₈H₂₃N₃O₁₀ .

- Reactivity : Reacts with two amines, enabling crosslinking or branched peptide synthesis. However, carboxylate groups in deprotonated peptides reduce ion/ion complex stability, limiting gas-phase applications .

- Applications : Ideal for introducing glutamic acid residues or creating dendrimers.

Boc-Glu(OtBu)-OSu (CAS 32886-55-8)

- Structure : Features a tert-butyl (OtBu)-protected γ-carboxyl group on glutamic acid.

- Molecular formula : C₁₈H₂₈N₂O₈ .

- Reactivity : The bulky OtBu group enhances solubility in organic solvents but may hinder reactions in aqueous environments.

- Applications : Used in SPPS where orthogonal deprotection of the γ-carboxyl group is required.

Z-Glu(OtBu)-OSu (CAS 78658-49-8)

- Structure: Combines carbobenzyloxy (Z) protection on the α-amino group with OtBu on glutamic acid.

- Molecular formula : C₂₁H₂₆N₂O₈ .

- Reactivity : Z-group deprotection requires harsh conditions (e.g., H₂/Pd), limiting compatibility with acid-labile Boc groups.

- Applications : Preferred in orthogonal protection strategies for complex peptide architectures.

Data Table: Comparative Analysis of this compound and Analogs

Research Findings and Key Differences

Reactivity in Gas-Phase Reactions :

- This compound shows exclusive proton transfer with multiply-deprotonated peptides (e.g., [DGAILDGAILD-2H]²⁻), unlike sulfonated NHS esters, which form stable ion/ion complexes .

- Boc-Glu(OSu)-OSu’s carboxylate groups interact weakly with protonated amines, reducing covalent modification efficiency compared to sulfonate-containing reagents .

Steric and Solubility Effects: The OtBu group in Boc-Glu(OtBu)-OSu improves solubility in non-polar solvents but complicates aqueous reactions . Boc-Asn-OSu’s shorter side chain may enhance reaction rates in solution-phase synthesis compared to this compound .

Orthogonal Protection Strategies :

- Z-Glu(OtBu)-OSu is incompatible with Boc-based schemes due to conflicting deprotection conditions, whereas this compound pairs well with Fmoc/t-Bu strategies .

Biological Activity

Boc-Gln-OSu (Boc-L-glutamine N-hydroxysuccinimide ester) is a compound widely used in biochemical research, particularly in peptide synthesis and drug development. This article delves into its biological activity, mechanisms of action, applications, and relevant case studies.

Overview of this compound

This compound is a derivative of L-glutamine, modified to enhance its reactivity and facilitate coupling reactions in peptide synthesis. The presence of the N-hydroxysuccinimide (OSu) group allows for efficient conjugation with amines, which is crucial in the development of peptide-based therapeutics.

The biological activity of this compound primarily revolves around its role as an electrophilic reagent that can react with nucleophiles, such as amino groups in peptides and proteins. The mechanism can be summarized as follows:

- Activation : The OSu group activates the carboxylate of glutamine, making it more susceptible to nucleophilic attack.

- Nucleophilic Attack : Amines present in target molecules attack the activated carbonyl carbon of this compound.

- Formation of Peptide Bonds : This reaction leads to the formation of stable amide bonds, effectively incorporating glutamine into larger peptide structures.

Biological Activity

This compound exhibits several biological activities due to its ability to modify peptides and proteins:

- Enzyme Substrate : It can serve as a substrate for various proteolytic enzymes, facilitating studies on enzyme kinetics and inhibition.

- Drug Development : By enabling the synthesis of peptide conjugates, it plays a critical role in developing therapeutics targeting specific biological pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Substrate | Serves as a substrate for proteases like trypsin |

| Drug Development | Facilitates synthesis of peptide-based drugs |

| Cellular Signaling | Modifies proteins involved in signaling pathways |

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various research contexts:

- Peptide Synthesis : Research demonstrated that this compound significantly enhances the yield of peptide synthesis when used in solid-phase peptide synthesis (SPPS). This improvement is attributed to its efficiency in forming stable amide bonds with amino acids .

- Enzyme Kinetics : A study investigating the kinetics of serine proteases showed that this compound could be utilized to create fluorogenic substrates that allow real-time monitoring of enzyme activity. The release of fluorescent tags upon cleavage provides insights into enzyme function under physiological conditions .

- Therapeutic Applications : In drug discovery, this compound has been employed to develop peptide inhibitors targeting specific proteases involved in cancer progression. These inhibitors demonstrated promising results in preclinical models by effectively blocking protease activity and reducing tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.